molecular formula C4H2FIN2 B3391529 5-Fluoro-4-iodopyrimidine CAS No. 1806346-54-2

5-Fluoro-4-iodopyrimidine

Cat. No.: B3391529
CAS No.: 1806346-54-2
M. Wt: 223.97 g/mol
InChI Key: GTUNGQPSTPBUSV-UHFFFAOYSA-N
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Description

5-Fluoro-4-iodopyrimidine is a heterocyclic aromatic compound that contains both fluorine and iodine atoms attached to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its use as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the iodination of 5-fluoropyrimidine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-iodopyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide yields 5-fluoro-4-azidopyrimidine, while Suzuki-Miyaura coupling with phenylboronic acid produces 5-fluoro-4-phenylpyrimidine .

Mechanism of Action

The mechanism of action of 5-Fluoro-4-iodopyrimidine is primarily related to its ability to interact with biological macromolecules. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors. Additionally, the iodine atom can participate in halogen bonding, further stabilizing the interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-iodopyrimidine is unique due to the presence of both fluorine and iodine atoms, which confer distinct electronic and steric properties. This dual substitution allows for versatile chemical modifications and enhances its potential as a building block in drug discovery .

Properties

IUPAC Name

5-fluoro-4-iodopyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FIN2/c5-3-1-7-2-8-4(3)6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUNGQPSTPBUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806346-54-2
Record name 5-fluoro-4-iodopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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